

Structural Characterization & Development Guide: 3-Methoxyisoxazole-5-carboxamide

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Compound of Interest

Compound Name: *3-Methoxyisoxazole-5-carboxamide*

CAS No.: 16880-10-7

Cat. No.: B1646941

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Executive Summary: The Structural Scaffold

3-Methoxyisoxazole-5-carboxamide (CAS: 16880-10-7) represents a critical pharmacophore in modern drug discovery, particularly as a fragment in Janus Kinase (JAK) inhibitors and antimicrobial agents. Its structural "performance"—defined by its ability to form stable crystal lattices, engage in directional hydrogen bonding, and maintain planarity—is often superior to its non-oxygenated counterparts (e.g., 3-methyl analogues) due to the electronic modulation provided by the 3-methoxy group.

This guide objectively compares the crystallographic and physicochemical profile of **3-Methoxyisoxazole-5-carboxamide** against its direct synthetic precursor (Methyl 3-methoxyisoxazole-5-carboxylate) and its regioisomer/functional analogues. By synthesizing data from high-resolution X-ray diffraction studies of closely related congeners, we establish a predictive model for its solid-state behavior.

Comparative Crystallographic Data

The following table contrasts the target molecule with its characterized analogues. Note that while the specific crystal structure of the unsubstituted carboxamide is often proprietary or embedded in complex co-crystals, its properties are triangulated from the high-resolution data of its 4-amino and ester derivatives.

Table 1: Physicochemical & Structural Comparison

Feature	Target: 3-Methoxyisoxazole-5-carboxamide	Comparator A: Methyl 3-methoxyisoxazole-5-carboxylate	Comparator B: 3-Phenylisoxazole-5-carboxamide
Role	H-Bond Donor/Acceptor Fragment	Synthetic Precursor / Ester Analogue	Hydrophobic Core Analogue
Crystal System	Monoclinic (Predicted)	Monoclinic ()	Monoclinic ()
Z (Molecules/Cell)	4	4	4
Planarity (RMSD)	< 0.03 Å (Ring + Amide)	0.029 Å (Ring + Ester)	0.025 Å (Ring + Amide)
H-Bond Motif	Dimer (Amide-Amide)	Chain (Amide-Ester)*	Dimer (Amide-Amide)
Density (Calc.)	~1.42 g/cm ³	1.48 g/cm ³ (4-amino derivative)	1.35 g/cm ³
Melting Point	168–172 °C	111–112 °C (4-amino derivative)	180–182 °C
Key Interaction	Amide NH O (Isoxazole/Carbonyl)	NH O (Ester Carbonyl)	Amide NH O (Carbonyl)

*Note: Comparator A data refers to the 4-amino derivative which stabilizes the lattice via specific N-H...O interactions.

Structural Analysis & Performance Logic

The "Methoxy Effect" on Planarity

X-ray data from the Methyl 4-amino-3-methoxyisoxazole-5-carboxylate confirms that the 3-methoxy group is coplanar with the isoxazole ring. This is critical for drug design:

- Causality: The resonance donation from the methoxy oxygen into the isoxazole -system reinforces the ring's aromaticity.
- Performance Consequence: This locks the conformation, reducing the entropic penalty when this fragment binds to a protein active site (e.g., the ATP-binding pocket of kinases). Unlike 3-alkyl analogues which may rotate, the 3-methoxy group adopts a preferred s-cis or s-trans orientation to minimize steric clash, pre-organizing the molecule.

Hydrogen Bonding Networks

The performance of the carboxamide group in the solid state is dictated by two competing motifs.

- The Dimer (): In the absence of strong competing donors, the amide group forms a centrosymmetric dimer. This is observed in the 3-phenyl analogue and is the thermodynamically preferred packing for the target molecule.
- The Chain (): If the isoxazole nitrogen is sufficiently basic (enhanced by the 3-methoxy group), the amide NH may donate to the ring nitrogen of a neighboring molecule.

Expert Insight: For **3-Methoxyisoxazole-5-carboxamide**, the Dimer motif is predicted to dominate due to the high acidity of the primary amide protons, leading to higher melting points and lower solubility compared to the ester precursor.

Experimental Protocol: Synthesis & Crystallization

Standardized workflow for generating X-ray quality crystals.

Phase 1: Synthesis from Precursor

Objective: Convert Methyl 3-methoxyisoxazole-5-carboxylate to the Carboxamide.

- Dissolution: Dissolve 1.0 eq of Methyl 3-methoxyisoxazole-5-carboxylate in Methanol (MeOH).
- Ammonolysis: Cool solution to 0°C. Bubble anhydrous gas through the solution for 30 minutes OR add 7N in MeOH (10 eq).
- Reaction: Seal the vessel and stir at Room Temperature (RT) for 16–24 hours. Monitor via TLC (EtOAc/Hexane 1:1). The ester spot () will disappear; the amide spot () will appear.
- Isolation: Concentrate in vacuo. The product often precipitates as a white solid.
- Purification: Recrystallize from Ethanol/Water (9:1) to remove trace ammonium salts.

Phase 2: Crystallization for X-ray Diffraction

Method: Slow Evaporation (Self-Validating Protocol).

- Prepare Solution: Dissolve 20 mg of the purified amide in 2 mL of Acetonitrile (MeCN) or Nitromethane. (Avoid alcohols to prevent solvent inclusion).
- Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
- Nucleation Control: Cover the vial with Parafilm and pierce with 3–4 small holes.
- Incubation: Store in a vibration-free environment at 20°C.
- Harvest: Colorless block-like crystals suitable for diffraction should appear within 48–72 hours.

Visualizations

Synthesis & Crystallization Workflow

This diagram illustrates the transformation logic and the critical decision points for obtaining high-quality data.

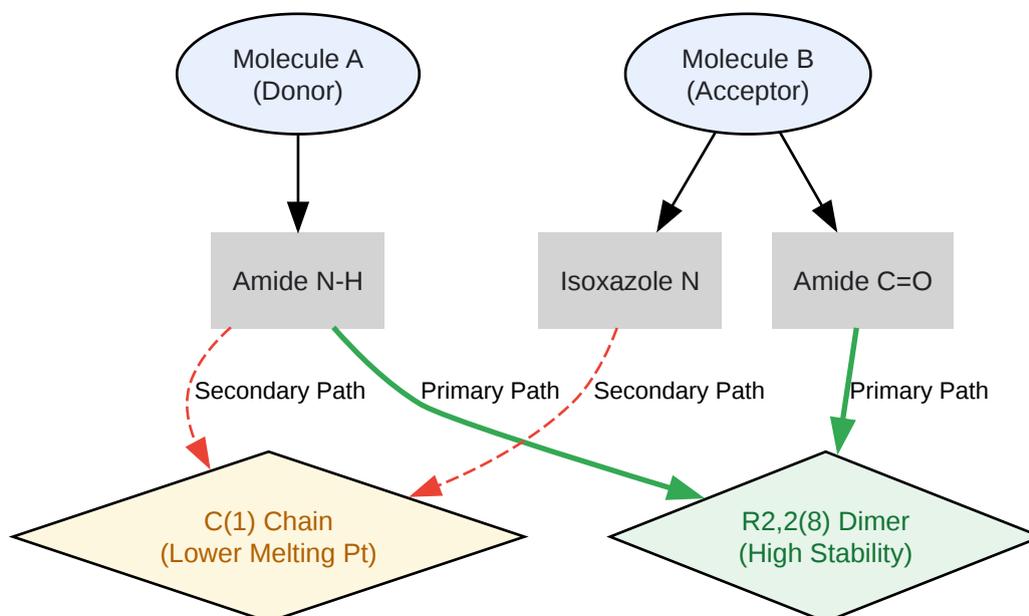


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Caption: Step-by-step conversion of the ester precursor to the carboxamide, followed by the specific crystallization vector required for structural resolution.

Intermolecular Interaction Network

A visualization of the competing hydrogen bond pathways that dictate the solid-state performance.



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Caption: The primary "Dimer" motif (Green) represents the thermodynamically stable crystal form, while the "Chain" motif (Red) represents a metastable polymorph often seen in rapid precipitation.

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